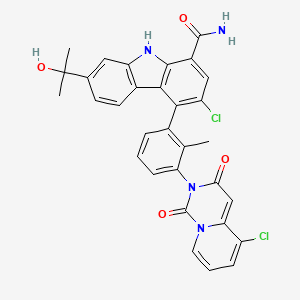

BMS-986143

Description

BenchChem offers high-quality BMS-986143 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS-986143 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C31H24Cl2N4O4 |

|---|---|

Molecular Weight |

587.4 g/mol |

IUPAC Name |

3-chloro-4-[3-(5-chloro-1,3-dioxopyrido[1,2-c]pyrimidin-2-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-9H-carbazole-1-carboxamide |

InChI |

InChI=1S/C31H24Cl2N4O4/c1-15-17(6-4-8-23(15)37-25(38)14-24-20(32)7-5-11-36(24)30(37)40)26-21(33)13-19(29(34)39)28-27(26)18-10-9-16(31(2,3)41)12-22(18)35-28/h4-14,35,41H,1-3H3,(H2,34,39) |

InChI Key |

IRBVGTPPFBYDKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N2C(=O)C=C3C(=CC=CN3C2=O)Cl)C4=C(C=C(C5=C4C6=C(N5)C=C(C=C6)C(C)(C)O)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of BMS-986142 in B-cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike irreversible BTK inhibitors, the reversible nature of BMS-986142 may offer a distinct safety and efficacy profile. This technical guide provides a detailed overview of the mechanism of action of BMS-986142 in B-cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers and professionals in the field of immunology and drug development.

It is important to note that in some literature, this compound may be referred to as BMS-986143; however, for the purpose of this guide, we will use the designation BMS-986142 as it is more prevalent in the cited preclinical and clinical studies.

Core Mechanism of Action: Reversible Inhibition of BTK

The primary mechanism of action of BMS-986142 is its potent and reversible inhibition of BTK.[1][2][3] BTK is a member of the Tec family of non-receptor tyrosine kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][3] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2).[1] This phosphorylation event triggers a cascade of intracellular signals, including calcium mobilization and activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, differentiation, survival, and cytokine production.[1][4][5]

BMS-986142 exerts its effect by binding to the active site of BTK, thereby preventing its phosphorylation and subsequent activation. This reversible inhibition effectively blocks the downstream signaling cascade initiated by BCR activation. The consequence of this blockade is the suppression of various B-cell functions, including proliferation, expression of co-stimulatory molecules like CD86, and the production of inflammatory cytokines.[1][3]

Data Presentation: Quantitative Analysis of BMS-986142 Activity

The potency and selectivity of BMS-986142 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BMS-986142 Against BTK and Other Kinases

| Target Kinase | IC50 (nM) | Source |

| BTK | 0.5 | [1][2][3][6][7][8] |

| TEC | 10 | [2][7][8] |

| ITK | 15 | [2][8] |

| BLK | 23 | [2][8] |

| TXK | 28 | [2][8] |

| BMX | 32 | [2][8] |

| LCK | 71 | [2] |

| SRC | 1100 | [2] |

Table 2: Functional IC50 Values of BMS-986142 in B-cell Assays

| Functional Endpoint | Cell Type | Stimulus | IC50 (nM) | Source |

| Calcium Flux | Ramos B-cells | anti-IgM | 9 | [2][7][8] |

| CD69 Expression | Human Whole Blood B-cells | anti-IgD-dextran | 90 | [1][3] |

| IL-6 Production | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |

| TNF-α Production | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |

| B-cell Proliferation | Human B-cells | BCR stimulation | ≤ 5 | [1][3] |

| CD86 Expression | Human B-cells | BCR stimulation | 3-4 | [8] |

| TNF-α Production | Human PBMCs | IgG immune complex | 3 | [1][3] |

| IL-6 Production | Human PBMCs | IgG immune complex | 4 | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BMS-986142. Disclaimer: These protocols are synthesized from publicly available information and may require optimization for specific laboratory conditions.

BTK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of BTK by measuring the amount of ADP produced.

Materials:

-

Recombinant human BTK enzyme (e.g., Promega, Cat.# V2941)

-

Poly (4:1 Glu, Tyr) peptide substrate (e.g., Promega, Cat.# V2941)

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101)

-

BMS-986142 (serial dilutions in DMSO)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of BMS-986142 in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.

-

Prepare the kinase reaction mix by diluting the BTK enzyme and substrate in Kinase Buffer to the desired concentrations. Note: The optimal concentrations of enzyme and substrate should be determined empirically.

-

In a 384-well plate, add 1 µL of diluted BMS-986142 or DMSO (vehicle control).

-

Add 2 µL of the BTK enzyme solution to each well.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Calcium Flux Assay in Ramos B-cells

This assay measures the mobilization of intracellular calcium following BCR stimulation, a key downstream event of BTK activation.

Materials:

-

Ramos B-cells

-

RPMI-1640 medium with 10% FBS

-

Indo-1 AM calcium indicator dye (e.g., Molecular Probes)

-

Pluronic F-127

-

Goat F(ab')2 anti-human IgM (for stimulation)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV excitation capability

Procedure:

-

Culture Ramos B-cells in RPMI-1640 supplemented with 10% FBS.

-

Harvest and wash the cells with serum-free RPMI-1640.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640.

-

Load the cells with Indo-1 AM (final concentration of 1-5 µM) and Pluronic F-127 (final concentration of 0.02%) for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with serum-free RPMI-1640 to remove extracellular dye.

-

Resuspend the cells in RPMI-1640 with 1% FBS.

-

Pre-incubate the cells with various concentrations of BMS-986142 or DMSO (vehicle control) for 30-60 minutes at 37°C.

-

Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60 seconds.

-

Add the anti-IgM stimulus (e.g., 10 µg/mL) and continue to acquire data for 3-5 minutes.

-

Analyze the data by calculating the ratio of Indo-1 bound (violet emission) to unbound (blue emission) over time. The peak of this ratio indicates the magnitude of the calcium flux.

-

Determine the IC50 value by plotting the peak calcium flux against the inhibitor concentration.

B-cell Proliferation and CD86 Expression Assay

This assay assesses the effect of BMS-986142 on B-cell proliferation and the expression of the activation marker CD86.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated B-cells

-

RPMI-1640 medium with 10% FBS

-

CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking

-

Goat F(ab')2 anti-human IgM (for stimulation)

-

Anti-human CD86 antibody conjugated to a fluorophore (e.g., PE or APC)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or B-cells from healthy donor blood.

-

For proliferation analysis, label the cells with CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C. Quench the staining with FBS-containing medium.

-

Wash the cells and resuspend them in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate and pre-incubate with various concentrations of BMS-986142 or DMSO for 1-2 hours.

-

Stimulate the cells with anti-IgM (e.g., 10 µg/mL).

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and stain with a fluorescently labeled anti-CD86 antibody for 30 minutes on ice.

-

Wash the cells and acquire data on a flow cytometer.

-

For proliferation, analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a cell division.

-

For CD86 expression, analyze the mean fluorescence intensity (MFI) of the CD86 stain on the B-cell population.

-

Calculate the IC50 values for the inhibition of proliferation and CD86 expression.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.

Caption: A generalized experimental workflow to assess the in vitro effects of BMS-986142 on B-cell function.

Conclusion

BMS-986142 is a potent and selective reversible inhibitor of BTK. Its mechanism of action in B-cells is centered on the blockade of the BCR signaling pathway, a critical pathway for B-cell function. By inhibiting BTK, BMS-986142 effectively suppresses downstream signaling events, leading to the inhibition of B-cell proliferation, activation, and cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers and drug development professionals. While clinical trials in rheumatoid arthritis have not shown the desired efficacy, the well-characterized mechanism of action of BMS-986142 continues to make it a valuable tool for studying the role of BTK in B-cell biology and autoimmune diseases.[9] Further research may explore its potential in other B-cell-mediated pathologies.

References

- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of the NF-κB Pathway in B-Lymphocyte Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS-986142 - Immunomart [immunomart.com]

- 7. BMS-986142 | BTK | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

BMS-986143: A Technical Guide to a Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The content herein synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the complex signaling pathways involved. Due to the limited public availability of extensive data specifically for BMS-986143, this guide also incorporates information from its structurally related and more clinically studied counterpart, BMS-986142, to provide a comprehensive understanding of this class of inhibitors.

Introduction to BMS-986143

BMS-986143 is an orally active, small-molecule inhibitor that reversibly binds to Bruton's tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[2] Dysregulation of BTK signaling is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[] Unlike first-generation covalent BTK inhibitors, reversible inhibitors like BMS-986143 offer a different pharmacological profile which may translate to an improved safety profile, a crucial factor for therapies targeting chronic inflammatory conditions.[4]

Mechanism of Action

BMS-986143 exerts its therapeutic effect by inhibiting the kinase activity of BTK. This inhibition blocks the downstream signaling cascade initiated by B-cell receptor (BCR) engagement, as well as signaling from other immune receptors such as Fc receptors.[5][6] By blocking these pathways, BMS-986143 can modulate B-cell function, including proliferation, differentiation, and the production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[7]

Signaling Pathways

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by BMS-986143.

Quantitative Data

The following tables summarize the available quantitative data for BMS-986143 and the related compound, BMS-986142.

Table 1: In Vitro Potency of BMS-986143

| Target | IC50 (nM) | Assay Type | Reference |

| BTK | 0.26 | Enzymatic Assay | [1] |

| TEC | 3 | Enzymatic Assay | [1] |

| BLK | 5 | Enzymatic Assay | [1] |

| BMX | 7 | Enzymatic Assay | [1] |

| TXK | 10 | Enzymatic Assay | [1] |

| FGR | 15 | Enzymatic Assay | [1] |

| YES1 | 19 | Enzymatic Assay | [1] |

| ITK | 21 | Enzymatic Assay | [1] |

| BTK (Ramos Cells) | 6.9 ± 3.4 | Cellular Assay | [1] |

| BTK (Human Whole Blood) | 25 ± 19 | Cellular Assay | [1] |

| FcγR Signaling (PBMC) | 2 | Cellular Assay | [1] |

| FcεRI Signaling (Basophils) | 54 | Cellular Assay | [1] |

| Calcium Flux (Ramos B Cells) | 7 ± 3 | Cellular Assay | [1] |

| B-Cell Proliferation | 1 ± 0.4 | Cellular Assay | [1] |

| CD86 Expression | 1 ± 0.5 | Cellular Assay | [1] |

| TNFα Production (PBMC) | 2 | Cellular Assay | [1] |

Table 2: In Vitro Potency of BMS-986142

| Target | IC50 (nM) | Assay Type | Reference |

| BTK | 0.5 | Enzymatic Assay | [8][9] |

| Calcium Flux (Ramos B Cells) | 9 | Cellular Assay | [9] |

| Cytokine Production (B Cells) | ≤ 5 | Cellular Assay | [8] |

| Co-stimulatory Molecule Expression (B Cells) | ≤ 5 | Cellular Assay | [8] |

| Proliferation (B Cells) | ≤ 5 | Cellular Assay | [8] |

Table 3: Pharmacokinetic Parameters of BMS-986143

| Species | Dose | Cmax (µM) | Bioavailability (%) | Half-life (h) | Reference |

| Mouse | 6 mg/kg (oral) | 4.3 | 100 | 3.6 | [1] |

| Dog | 2 mg/kg (oral) | 1.2 | 82 | 7.9 | [1] |

Table 4: Pharmacokinetic Parameters of BMS-986142

| Species | Dose | Tmax (h) | Half-life (h) | Note | Reference |

| Healthy Humans | 5-900 mg (single dose) | ~2 | 7-11 | Dose-proportional exposure | [10][11] |

| Healthy Humans | 25-350 mg (multiple doses) | ~2 | 7-11 | Once-daily for 14 days | [10][11] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are representative methodologies based on publicly available information.

BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the in vitro potency of an inhibitor against purified BTK enzyme.

Methodology:

-

Compound Preparation: A serial dilution of BMS-986143 is prepared in DMSO.

-

Reaction Mixture: In a microplate, the inhibitor is pre-incubated with purified recombinant BTK enzyme in a kinase assay buffer.

-

Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of product (phosphorylated substrate or ADP) is quantified. A common method is the ADP-Glo™ kinase assay, which measures the amount of ADP produced.

-

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.

Ramos B-Cell Calcium Flux Assay (Cellular)

This assay measures the ability of an inhibitor to block BCR-induced calcium mobilization in a B-cell line.

Methodology:

-

Cell Preparation: Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).

-

Inhibitor Treatment: The cells are pre-incubated with varying concentrations of BMS-986143.

-

BCR Stimulation: The B-cell receptor is cross-linked using an anti-IgM antibody to stimulate calcium flux.

-

Measurement: Changes in intracellular calcium concentration are measured over time using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: The inhibition of the calcium flux signal is used to determine the IC50 value of the compound.

Collagen-Induced Arthritis (CIA) Mouse Model (In Vivo)

The CIA model is a widely used animal model of rheumatoid arthritis to evaluate the efficacy of therapeutic agents.

Methodology:

-

Induction: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is given 21 days later.

-

Treatment: BMS-986143 is administered orally, either prophylactically (starting before or at the time of initial immunization) or therapeutically (starting after the onset of disease).

-

Assessment: The severity of arthritis is monitored daily by a clinical scoring system that evaluates paw swelling and inflammation.

-

Endpoint Analysis: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. Serum can be collected to measure autoantibody titers and inflammatory cytokines.

Clinical Development

While extensive clinical trial data for BMS-986143 is not publicly available, the closely related compound, BMS-986142, has been evaluated in Phase 1 and Phase 2 clinical trials for rheumatoid arthritis.[10][11][12] A Phase 2 study of BMS-986142 in patients with moderate-to-severe rheumatoid arthritis with an inadequate response to methotrexate did not meet its co-primary endpoints.[12] The 350 mg dose was discontinued due to elevated liver enzymes.[12] These findings have led to the discontinuation of the investigation of BMS-986142 for this indication.[12]

Conclusion

BMS-986143 is a highly potent, selective, and reversible inhibitor of BTK with demonstrated preclinical activity in cellular and in vivo models of autoimmune disease. Its reversible mechanism of action represents a potential advancement in the development of safer BTK-targeting therapies. While the clinical development of the related compound BMS-986142 for rheumatoid arthritis was not successful, the data generated from these studies provides valuable insights into the therapeutic potential and challenges of targeting BTK in autoimmune disorders. Further research is needed to fully understand the clinical utility of BMS-986143 in other indications.

References

- 1. chondrex.com [chondrex.com]

- 2. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. promega.com [promega.com]

- 10. selleckchem.com [selleckchem.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. promega.com [promega.com]

An In-depth Technical Guide to the Downstream Signaling Effects of BMS-986142 (also referenced as BMS-986143)

Introduction: BMS-986142 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various hematopoietic cells.[1][2] BTK plays a crucial role in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a key therapeutic target for autoimmune diseases such as rheumatoid arthritis.[3][4] This technical guide provides a comprehensive overview of the downstream signaling effects of BMS-986142, including quantitative data from key experiments, detailed methodologies, and visual representations of the affected signaling pathways. While the initial query referenced BMS-986143, the preponderance of scientific literature points to BMS-986142 as the correct designation for this BTK inhibitor.

Core Mechanism of Action

BMS-986142 functions as a selective inhibitor of BTK, a member of the Tec family of non-receptor tyrosine kinases.[4] Upon engagement of the B-cell antigen receptor (BCR), BTK is activated and subsequently phosphorylates phospholipase C gamma 2 (PLCG2).[5] This phosphorylation event triggers a cascade of downstream signaling, including calcium mobilization and activation of the protein kinase C (PKC) family, ultimately leading to B-cell activation, proliferation, and differentiation.[5] By inhibiting BTK, BMS-986142 effectively blocks these downstream events.

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of BMS-986142 has been quantified across various assays, demonstrating its potency and selectivity.

| Target/Assay | Cell Type/System | IC50 Value | Reference |

| Primary Target | |||

| Bruton's tyrosine kinase (BTK) | Enzymatic Assay | 0.26 nM | [1] |

| BTK | Ramos Cellular Assay | 6.9 ± 3.4 nM | [1] |

| BTK | Human Whole Blood Assay | 25 ± 19 nM | [1] |

| Off-Target Kinase Inhibition | |||

| TEC | Enzymatic Assay | 3 nM | [1] |

| BLK | Enzymatic Assay | 5 nM | [1] |

| BMX | Enzymatic Assay | 7 nM | [1] |

| TXK | Enzymatic Assay | 10 nM | [1] |

| FGR | Enzymatic Assay | 15 nM | [1] |

| YES1 | Enzymatic Assay | 19 nM | [1] |

| ITK | Enzymatic Assay | 21 nM | [1] |

| Functional Assays | |||

| FcεRI-driven CD63 expression | Human Basophils (whole blood) | 54 nM | [1] |

| Calcium Flux | Ramos B Cells | 7 ± 3 nM | [1] |

| B-Cell Proliferation | Human Peripheral B Cells | 1 ± 0.4 nM | [1] |

| CD86 Surface Expression | Human Peripheral B Cells | 1 ± 0.5 nM | [1] |

| TNFα Production | Human PBMC | 2 nM | [1] |

| BCR-dependent IL-6 & TNF-α production | Primary Human B Cells | ≤ 5 nM | [3] |

| FcγR-dependent cytokine production | Peripheral Blood Mononuclear Cells | Not specified | [3] |

| RANK-L-induced osteoclastogenesis | Not specified | Not specified | [3] |

Downstream Signaling Pathways

BMS-986142 modulates multiple downstream signaling pathways by inhibiting BTK. The primary pathways affected are the B-cell receptor (BCR) signaling cascade and the Fc receptor (FcR) signaling pathway.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BMS-986142 on BTK.

Caption: Fc Receptor (FcR) signaling pathway and the inhibitory effect of BMS-986142 on BTK.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

BTK Enzymatic Assay: The in vitro inhibitory activity of BMS-986142 against the BTK enzyme was determined using a biochemical assay. The specific protocol would typically involve incubating the purified BTK enzyme with a fluorescently labeled peptide substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. BMS-986142 is added at varying concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ramos Cellular Assay for BTK Inhibition: Ramos B cells, a human Burkitt's lymphoma cell line, are utilized to assess the cellular potency of BTK inhibitors.

-

Cell Culture: Ramos B cells are cultured in appropriate media and conditions.

-

Stimulation: The cells are stimulated with an anti-IgM antibody to induce BCR signaling and subsequent autophosphorylation of BTK.

-

Inhibition: The cells are pre-incubated with varying concentrations of BMS-986142 before stimulation.

-

Detection: The level of BTK phosphorylation is measured using methods such as ELISA or Western blot to determine the IC50 value.[1]

Human Whole Blood Assay: This assay measures the inhibitory effect of BMS-986142 in a more physiologically relevant matrix.

-

Blood Collection: Whole blood is collected from healthy human donors.

-

Stimulation: Similar to the cellular assay, B cells within the whole blood are stimulated via the BCR.

-

Inhibition: The blood is treated with different concentrations of BMS-986142.

-

Endpoint Measurement: The inhibition of downstream signaling events, such as the expression of activation markers like CD69 on B cells, is measured by flow cytometry.[4][6]

Caption: Experimental workflow for the human whole blood assay to assess BMS-986142 activity.

Calcium Flux Assay: This assay measures the mobilization of intracellular calcium, a key event downstream of BTK activation.

-

Cell Loading: Ramos B cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Inhibition: The cells are treated with BMS-986142.

-

Stimulation: BCR is stimulated to induce calcium release from intracellular stores.

-

Detection: The change in fluorescence intensity is measured over time using a fluorometer or flow cytometer to quantify the inhibition of calcium flux.[1]

Pharmacodynamic Effects in Humans

In a Phase I clinical study involving healthy participants, BMS-986142 demonstrated a dose- and concentration-dependent inhibition of CD69 expression on B cells following ex vivo stimulation of whole blood with an anti-IgD antibody.[4][6] This provides evidence of target engagement in a clinical setting. The pharmacokinetic profile of BMS-986142 supports once-daily dosing.[6]

Conclusion

BMS-986142 is a potent and selective reversible inhibitor of BTK that effectively blocks downstream signaling from the B-cell receptor and Fc receptors.[3] Its ability to inhibit B-cell proliferation, cytokine production, and other key cellular responses underscores its therapeutic potential for autoimmune diseases.[1][3] The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals. Further clinical investigation, however, did not show a significant benefit in rheumatoid arthritis, leading to the discontinuation of its development for this indication.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BMS-986143: A Technical Guide

This document provides an in-depth overview of the preclinical pharmacology of BMS-986143, a potent and reversible inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and professionals in the field of drug development. For a comprehensive understanding, data for the closely related compound, BMS-986142, is also presented.

Introduction

BMS-986143 is an orally active, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling enzyme in various immune cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and proliferation. Additionally, BTK is involved in signaling pathways downstream of other receptors, including Fc receptors (FcR) and the receptor activator of nuclear factor-κB ligand (RANKL) receptor, implicating it in the function of myeloid cells and osteoclasts. Due to its central role in immune cell function, BTK has emerged as a promising therapeutic target for autoimmune diseases. BMS-986143 and its analogue, BMS-986142, have been developed as small molecule inhibitors to target BTK for the potential treatment of such conditions.

Mechanism of Action

BMS-986143 exerts its pharmacological effects by reversibly binding to BTK and inhibiting its kinase activity. This inhibition disrupts the downstream signaling cascades initiated by the B-cell receptor (BCR), Fc gamma receptor (FcγR), and RANKL receptor.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR by an antigen initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation. BTK is a key component of this pathway. The binding of antigen to the BCR leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79a and CD79b by Src-family kinases. This, in turn, recruits and activates Syk, which then phosphorylates and activates a scaffold of downstream signaling proteins, including BTK. Activated BTK further propagates the signal, leading to the activation of phospholipase C gamma 2 (PLCγ2), subsequent calcium mobilization, and the activation of transcription factors that drive B-cell responses. By inhibiting BTK, BMS-986143 effectively blocks these downstream events.

Fc Gamma Receptor (FcγR) Signaling Pathway

FcγRs are expressed on various immune cells, including monocytes and macrophages, and play a role in inflammation by recognizing immune complexes. The engagement of activating FcγRs leads to the phosphorylation of their ITAMs by Src-family kinases, initiating a signaling cascade that involves Syk and BTK. This pathway ultimately results in the production of pro-inflammatory cytokines such as TNF-α. BMS-986143 can attenuate these inflammatory responses by inhibiting BTK-dependent FcγR signaling.

RANKL Signaling Pathway

The interaction of RANKL with its receptor RANK on osteoclast precursors is essential for their differentiation and activation, a process critical in bone resorption. BTK has been identified as a component of the RANKL signaling pathway. RANKL binding to RANK recruits TRAF6, which in turn activates downstream signaling molecules, including BTK. This cascade leads to the activation of transcription factors necessary for osteoclastogenesis. Inhibition of BTK by BMS-986143 can therefore interfere with osteoclast formation and function.

In Vitro Potency of BMS-986143: A Technical Overview of a Novel Reversible BTK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of BMS-986143, a novel, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK). All data presented herein is collated from publicly available scientific literature and vendor specifications, offering a comprehensive resource for researchers in immunology and oncology.

Quantitative Assessment of In Vitro Potency

BMS-986143 demonstrates high potency against BTK in both biochemical and cellular assays. The inhibitory activity has been characterized across a range of experimental systems, providing a detailed profile of its biological effects.

Table 1: Biochemical and Cellular Potency of BMS-986143 against BTK

| Assay Type | System | Target/Endpoint | IC50 (nM) | Reference |

| Biochemical | Recombinant Human BTK | Kinase Activity | 0.26 | [1][2][3] |

| Cellular | Ramos B-Cells | Calcium Flux | 7 ± 3 | [2][3] |

| Ramos B-Cells | BTK Inhibition | 6.9 ± 3.4 | [2][3] | |

| Human Peripheral B-Cells | Proliferation | 1 ± 0.4 | [3] | |

| Peripheral B-Cells | CD86 Surface Expression | 1 ± 0.5 | [3] | |

| Human Whole Blood | BTK Inhibition | 25 ± 19 | [2][3] | |

| Human Whole Blood (Basophils) | CD63 Expression (FcεRI signaling) | 54 | [2][3] | |

| Human PBMC | Fcγ Receptor Signaling | 2 | [2][3] | |

| Human PBMC | TNFα Production | 2 | [3] |

Table 2: Kinase Selectivity Profile of BMS-986143

BMS-986143 exhibits selectivity for BTK over other related kinases. The following table summarizes the IC50 values for other kinases inhibited by BMS-986143.

| Kinase | IC50 (nM) | Reference |

| TEC | 3 | [2][3] |

| BLK | 5 | [2][3] |

| BMX | 7 | [2][3] |

| TXK | 10 | [2][3] |

| FGR | 15 | [2][3] |

| YES1 | 19 | [2][3] |

| ITK | 21 | [2][3] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on descriptions in the primary literature.[1]

Recombinant Human BTK Enzymatic Assay

This assay quantifies the direct inhibitory effect of BMS-986143 on the enzymatic activity of purified BTK.

-

Enzyme: Human Recombinant BTK.

-

Substrate: A fluoresceinated peptide.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.015% Brij 35, and 4 mM DTT in 1.6% DMSO.

-

Procedure:

-

Test compounds are added to a V-bottom 384-well plate.

-

Human recombinant BTK (1 nM), fluoresceinated peptide (1.5 µM), and ATP (20 µM) are added to the assay buffer.

-

The reaction mixture is incubated at room temperature for 60 minutes.

-

The reaction is terminated by the addition of 45 µL of a termination buffer.

-

The degree of peptide phosphorylation is determined using a suitable fluorescence-based detection method.

-

IC50 values are calculated from the dose-response curves.

-

Ramos B-Cell Calcium Flux Assay

This cellular assay measures the ability of BMS-986143 to inhibit B-cell receptor (BCR)-mediated signaling, a key pathway in which BTK is involved.

-

Cell Line: Ramos B-cells.

-

Stimulus: Anti-human IgM, F(ab')2 fragment.

-

Readout: Intracellular calcium concentration, measured using a fluorescent calcium indicator dye.

-

Procedure:

-

Ramos B-cells are loaded with a calcium-sensitive fluorescent dye.

-

Cells are pre-incubated with varying concentrations of BMS-986143.

-

BCR signaling is initiated by the addition of anti-IgM F(ab')2 fragment.

-

The resulting change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader.

-

IC50 values are determined by analyzing the inhibition of the calcium flux in response to the compound.

-

Human Whole Blood Basophil Activation (CD63 Expression) Assay

This assay assesses the effect of BMS-986143 on IgE-mediated basophil activation in a more physiologically relevant whole blood matrix.

-

Sample: Freshly drawn human whole blood.

-

Stimulus: Anti-IgE antibody.

-

Readout: Upregulation of CD63 on the surface of basophils, measured by flow cytometry.

-

Procedure:

-

Heparinized whole blood is pre-incubated with a range of BMS-986143 concentrations.

-

Basophils are activated by the addition of an anti-IgE antibody.

-

The blood is incubated to allow for basophil degranulation and subsequent CD63 expression.

-

Red blood cells are lysed, and the remaining leukocytes are stained with fluorescently labeled antibodies against a basophil-specific marker (e.g., CCR3 or CD123) and CD63.

-

The percentage of CD63-positive basophils is quantified using flow cytometry.

-

IC50 values are calculated based on the dose-dependent inhibition of CD63 upregulation.

-

Visualized Pathways and Workflows

BTK Signaling Pathway in B-Cells

References

The Impact of BMS-986143 on Fc Receptor Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986143 (also known as BMS-986142) is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical downstream signaling molecule in the Fc receptor (FcR) pathway, which plays a pivotal role in the activation of various immune cells. By targeting BTK, BMS-986143 modulates the inflammatory responses mediated by Fc receptors, making it a subject of investigation for autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the effects of BMS-986143 on Fc receptor signaling, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to Fc Receptor Signaling

Fc receptors are a family of cell surface receptors that bind to the Fc portion of immunoglobulins (antibodies). This interaction is a cornerstone of the adaptive immune response, linking antibody recognition of antigens to cellular effector functions. Fc receptors are expressed on a wide range of immune cells, including B cells, macrophages, neutrophils, mast cells, and natural killer cells.

Upon cross-linking by antibody-antigen complexes, activating Fc receptors, which contain or associate with Immunoreceptor Tyrosine-based Activation Motifs (ITAMs), initiate a signaling cascade. This cascade typically involves the phosphorylation of ITAMs by Src family kinases, leading to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates and activates a host of downstream effector molecules, including Bruton's tyrosine kinase (BTK) and phospholipase C gamma (PLCγ). This signaling culminates in various cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity (ADCC).

BMS-986143: A Reversible BTK Inhibitor

BMS-986143 is an orally bioavailable small molecule that reversibly inhibits the kinase activity of BTK.[1][2] Unlike irreversible inhibitors, its reversible nature may offer a different safety and efficacy profile, which was a consideration for its development in chronic inflammatory conditions.[3] BTK's position as a key signaling node downstream of Fc receptors makes it an attractive therapeutic target for interrupting pro-inflammatory signaling cascades.

Quantitative Data: The Inhibitory Profile of BMS-986143

The following tables summarize the quantitative data on the inhibitory activity of BMS-986143 against BTK and other kinases, as well as its effects on various cellular functions related to Fc receptor and B-cell receptor (BCR) signaling.

Table 1: Kinase Selectivity of BMS-986143 [1][4][5]

| Kinase | IC50 (nM) | Selectivity vs. BTK |

| BTK | 0.5 | 1x |

| TEC | 10 | 20x |

| ITK | 15 | 30x |

| BLK | 23 | 46x |

| TXK | 28 | 56x |

| BMX | 32 | 64x |

| LCK | 71 | 142x |

| SRC | 1100 | 2200x |

Table 2: Cellular Activity of BMS-986143 [5][6]

| Cell Type | Receptor (Stimulus) | Endpoint | IC50 (nM) |

| Ramos B cells | BCR (anti-IgM) | Ca2+ flux | 9 ± 5 |

| Ramos B cells | BCR (anti-IgM) | PLCγ2 phosphorylation | ~20 |

| Tonsillar B cells | BCR (anti-IgM) | Proliferation | 3 ± 1 |

| Peripheral blood B cells | BCR (anti-IgM) | CD86 expression | 4 ± 3 |

| Peripheral blood mononuclear cells | FcγR (immune complex) | TNF-α production | 3 ± 3 |

| Peripheral blood mononuclear cells | FcγR (immune complex) | IL-6 production | 4 ± 3 |

| Human whole blood | BCR (anti-IgM) | CD69 expression | 90 |

| Human whole blood | FcεRI | CD63 expression (basophils) | 89 |

| Human monocytic precursors | RANK-L | Osteoclastogenesis | Inhibition at ≥ 15 nM |

Signaling Pathways and Mechanism of Action

BMS-986143 exerts its effects on Fc receptor signaling by directly inhibiting the enzymatic activity of BTK. The following diagrams, generated using the DOT language, illustrate the canonical Fc receptor signaling pathway and the point of intervention by BMS-986143.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BMS-986143's effect on Fc receptor signaling. These protocols are synthesized from available literature and standard immunological techniques.

FcγR-Dependent Cytokine Production Assay

Objective: To determine the effect of BMS-986143 on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by human peripheral blood mononuclear cells (PBMCs) following Fcγ receptor stimulation.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.

-

Compound Treatment: Seed PBMCs in 96-well plates and pre-incubate with various concentrations of BMS-986143 or vehicle (DMSO) for 1 hour at 37°C.

-

FcγR Stimulation: Stimulate the cells by adding plate-bound immune complexes. To prepare immune complex-coated plates, coat high-binding 96-well plates with human IgG overnight at 4°C, wash, and then block with a suitable blocking buffer.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 values for the inhibition of cytokine production by fitting the dose-response data to a four-parameter logistic equation.

RANK-L-Induced Osteoclastogenesis Assay

Objective: To assess the inhibitory effect of BMS-986143 on the differentiation of human monocytic precursors into mature osteoclasts induced by Receptor Activator of Nuclear Factor κB Ligand (RANK-L).

Methodology:

-

Cell Culture: Culture human CD14+ monocytes (isolated from PBMCs) in α-MEM supplemented with 10% FBS, M-CSF (macrophage colony-stimulating factor), and penicillin/streptomycin.

-

Compound Treatment: Add various concentrations of BMS-986143 or vehicle to the cell cultures.

-

Osteoclast Differentiation: Induce osteoclastogenesis by adding RANK-L to the culture medium.

-

Incubation: Culture the cells for 9-14 days, with media changes every 3-4 days, including fresh cytokines and compound.

-

TRAP Staining: At the end of the culture period, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well under a microscope.

-

Data Analysis: Determine the concentration-dependent inhibition of osteoclast formation by BMS-986143.

Calcium Flux Assay in Ramos B Cells

Objective: To measure the effect of BMS-986143 on B-cell receptor (BCR)-mediated intracellular calcium mobilization in Ramos B cells, a human Burkitt's lymphoma cell line.

Methodology:

-

Cell Preparation: Harvest Ramos B cells and wash them with a suitable buffer.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) by incubating them in the dark at 37°C.

-

Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of BMS-986143 or vehicle for a specified period.

-

BCR Stimulation: Stimulate the cells by adding an anti-IgM antibody to cross-link the BCR.

-

Flow Cytometry Analysis: Immediately after stimulation, acquire data on a flow cytometer capable of measuring the fluorescence of the calcium indicator dye over time.

-

Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity or the area under the curve, representing the extent of calcium mobilization. Calculate the IC50 value for the inhibition of calcium flux.

Preclinical and Clinical Findings

BMS-986143 has demonstrated efficacy in preclinical models of arthritis that are dependent on Fc receptor signaling. In the collagen antibody-induced arthritis (CAIA) mouse model, which is driven by FcγR mechanisms, prophylactic administration of BMS-986143 significantly reduced disease severity.[5][7]

A Phase 2 clinical trial (NCT02638948) was conducted to evaluate the efficacy and safety of BMS-986142 in patients with moderate to severe rheumatoid arthritis.[8] However, the trial was discontinued due to a pre-specified interim analysis that showed a lack of benefit compared to placebo and instances of elevated liver enzymes at the highest dose.[8] This outcome highlights the complexities of translating preclinical efficacy into clinical success for BTK inhibitors in rheumatoid arthritis.

Conclusion

BMS-986143 is a potent and selective reversible inhibitor of BTK that effectively modulates Fc receptor signaling pathways. By inhibiting BTK, BMS-986143 blocks downstream events such as calcium mobilization and pro-inflammatory cytokine production. While it has shown promise in preclinical models of autoimmune disease, its clinical development for rheumatoid arthritis was halted. Nevertheless, the study of BMS-986143 provides valuable insights into the role of BTK in Fc receptor-mediated immunity and informs the ongoing development of BTK inhibitors for a range of inflammatory and autoimmune disorders. The detailed data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Item - Kinase selectivity profile of BMS-986142. - figshare - Figshare [figshare.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

BMS-986143: A Technical Guide to its Impact on Cytokine Production in Peripheral Blood Mononuclear Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of BMS-986143, a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (BTK), on cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs). The information presented herein is compiled from peer-reviewed research and is intended to provide a comprehensive resource for understanding the immunomodulatory effects of this compound.

Core Findings: Inhibition of Pro-inflammatory Cytokines

BMS-986143 has been demonstrated to effectively inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in human PBMCs. This inhibitory effect is particularly evident in the context of immune complex-mediated activation of Fc gamma receptors (FcγR), a critical pathway in the pathogenesis of various autoimmune and inflammatory diseases.

Quantitative Data Summary

The inhibitory potency of BMS-986143 on cytokine production in human PBMCs is summarized in the table below. The data is derived from experiments where PBMCs were stimulated with IgG-containing immune complexes.

| Cytokine | IC50 (nM) | Reference |

| TNF-α | 3 | [1] |

| IL-6 | 4 | [1] |

Table 1: Inhibitory Concentration (IC50) of BMS-986143 on Pro-inflammatory Cytokine Production in Human PBMCs.

Signaling Pathway of BMS-986143 Action

BMS-986143 exerts its inhibitory effect by targeting Bruton's tyrosine kinase (BTK), a key intracellular signaling molecule. In the context of PBMC activation by immune complexes, BTK is essential for the signaling cascade downstream of the low-affinity activating Fcγ receptors (FcγRIIa and FcγRIIIa). By inhibiting BTK, BMS-986143 effectively blocks the signal transduction that leads to the transcription and subsequent release of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on published research and standard laboratory practices.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque density gradient centrifugation.

Materials:

-

Human whole blood collected in anticoagulant (e.g., EDTA, heparin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Centrifuge with swinging-bucket rotor

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile pipettes

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma and platelets).

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in complete cell culture medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

In Vitro PBMC Stimulation and Cytokine Production Assay

This protocol details the stimulation of isolated PBMCs with immune complexes and the subsequent measurement of cytokine production in the presence of BMS-986143.

Materials:

-

Isolated human PBMCs

-

Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

BMS-986143

-

IgG-containing immune complexes (prepared from anti-human IgG and human IgG)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

Procedure:

-

Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of BMS-986143 in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest BMS-986143 concentration).

-

Stimulation: Prepare IgG-containing immune complexes by incubating anti-human IgG with human IgG at a predetermined optimal ratio. Add 50 µL of the immune complex solution to each well to stimulate the PBMCs. Include an unstimulated control (medium only).

-

Incubation: Incubate the plate for 7 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.

-

Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of cytokine inhibition against the concentration of BMS-986143. Calculate the IC50 value, which is the concentration of BMS-986143 that causes 50% inhibition of cytokine production.

This technical guide provides a foundational understanding of the effects of BMS-986143 on cytokine production in PBMCs. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and immunology.

References

Unraveling the Rotational Locks: A Technical Guide to the Atropisomeric Axes of BMS-986143

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of atropisomerism in the discovery and development of BMS-986143, a potent and selective reversible inhibitor of Bruton's tyrosine kinase (BTK). The presence of two rotationally stable atropisomeric axes in BMS-986143 gives rise to four distinct stereoisomers, with one exhibiting a superior pharmacological profile. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological pathways associated with this fascinating molecule.

Atropisomeric Landscape of BMS-986143

BMS-986143 possesses two axes of chirality due to hindered rotation, resulting in four atropisomers. The targeted synthesis and separation of these isomers were pivotal in identifying the most potent and selective candidate for clinical development. The superior efficacy and tolerability of a single atropisomer underscore the importance of understanding and controlling axial chirality in drug design.[1]

Quantitative Analysis of Atropisomers

The biological activity of the four atropisomers of a closely related analog of BMS-986143 was evaluated to understand the impact of their stereochemistry on BTK inhibition. The following table summarizes the inhibitory concentrations (IC50) for each isomer.

| Atropisomer | BTK IC50 (nM) | Ramos Cell pBTK IC50 (nM) |

| Isomer 1 (aR, aS) | 0.3 | 3 |

| Isomer 2 (aS, aR) | >1000 | >1000 |

| Isomer 3 (aR, aR) | 15 | 100 |

| Isomer 4 (aS, aS) | 30 | 250 |

Data is for a close analog as presented in the supplementary information of "Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK".

The data clearly indicates that Isomer 1, with the (aR, aS) configuration, is the most potent inhibitor of BTK.

Experimental Protocols

Synthesis of BMS-986143

The synthesis of BMS-986143 involves a key Suzuki-Miyaura coupling step to construct one of the chiral axes. The general synthetic scheme is outlined below. For detailed experimental procedures, please refer to the supplementary information of ACS Med. Chem. Lett. 2020, 11, 2195–2203.

Chiral Separation of Atropisomers

The four atropisomers of BMS-986143 were separated using chiral supercritical fluid chromatography (SFC).

Instrumentation: Waters UPC2 system Column: CHIRALPAK IC, 4.6 x 150 mm, 3 µm Mobile Phase: Isocratic, 4% MeOH with 25mM IBA in CO2 Flow Rate: 2.5 mL/min Backpressure: 150 bar Temperature: 40 °C Detection: UV at 254 nm and Mass Spectrometry (APCI positive mode)

BTK Enzyme Inhibition Assay

The potency of BMS-986143 and its atropisomers against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the BTK enzyme. The phosphorylated product is detected by a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate.

Protocol Summary:

-

Recombinant human BTK enzyme is incubated with the test compound (BMS-986143 or its atropisomers) in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

The enzymatic reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is stopped, and the detection reagents (Eu-labeled antibody and SA-APC) are added.

-

After incubation, the TR-FRET signal is read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

IC50 values are calculated from the dose-response curves.

X-ray Crystallography

The absolute stereochemistry of the most potent atropisomer of a key intermediate was confirmed by single-crystal X-ray crystallography. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC).

CCDC Deposition Number: 1501157

Researchers can access the full crystallographic data via the CCDC website.

BTK Signaling Pathway and Mechanism of Action

BMS-986143 is a reversible inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival.

Conclusion

The investigation into the atropisomeric axes of BMS-986143 provides a compelling case study on the significance of stereochemistry in modern drug discovery. The successful identification and characterization of a single, highly potent atropisomer highlight the power of advanced synthetic and analytical techniques. This guide offers a foundational resource for researchers and professionals in the field, emphasizing the critical need for a deep understanding of molecular chirality to develop safer and more effective medicines.

References

The Inhibitory Effect of BMS-986143 on Basophil Activation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BMS-986143, a reversible Bruton's tyrosine kinase (BTK) inhibitor, on basophil activation markers. The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing basophil activation, and presents visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: BTK Inhibition

BMS-986143 is an orally active and reversible inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a critical signaling enzyme downstream of the high-affinity IgE receptor (FcεRI) in basophils[2][3]. Upon cross-linking of FcεRI by an allergen-IgE complex, a signaling cascade is initiated, leading to basophil degranulation and the release of pro-inflammatory mediators such as histamine[3][4]. BTK plays a crucial role in this pathway, and its inhibition can effectively block IgE-mediated basophil activation[2][3].

Quantitative Analysis of BMS-986143's Effect on Basophil Activation

Experimental data demonstrates that BMS-986143 potently inhibits the expression of the basophil activation marker CD63. The following table summarizes the available quantitative data.

| Compound | Target | Assay | Key Activation Marker | Stimulus | Result (IC50) |

| BMS-986143 | Bruton's tyrosine kinase (BTK) | Whole Blood Basophil Activation Test | CD63 | FcεRI signaling | 54 nM[1] |

Table 1: Inhibitory Potency of BMS-986143 on Basophil Activation

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.

Caption: IgE-mediated basophil activation pathway and the inhibitory action of BMS-986143.

Caption: Generalized workflow for a Basophil Activation Test (BAT).

Experimental Protocols

While a specific, detailed protocol for the basophil activation assays involving BMS-986143 is not publicly available, the following is a representative protocol for a whole blood Basophil Activation Test (BAT) based on established methodologies in the field.

Objective: To determine the in vitro effect of BMS-986143 on IgE-mediated basophil activation by measuring the expression of surface markers (e.g., CD63) using flow cytometry.

Materials:

-

Blood Samples: Freshly collected human whole blood from healthy, non-allergic donors in heparin-containing tubes.

-

Compound: BMS-986143 stock solution (e.g., in DMSO), with serial dilutions prepared in an appropriate buffer.

-

Stimulus: Anti-IgE antibody to cross-link the FcεRI receptor.

-

Staining Antibodies: Fluorochrome-conjugated monoclonal antibodies for identifying basophils (e.g., anti-CCR3, anti-CD123, anti-CRTH2) and measuring activation (e.g., anti-CD63, anti-CD203c).

-

Buffers: Stimulation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺), wash buffer (e.g., PBS with BSA), and red blood cell lysis buffer.

-

Controls:

-

Negative Control: Unstimulated cells (vehicle only).

-

Positive Control: Cells stimulated with anti-IgE without the inhibitor.

-

-

Equipment: Flow cytometer, incubator, centrifuge, pipettes.

Procedure:

-

Blood Collection and Preparation:

-

Collect whole blood in sodium heparin tubes.

-

Process samples within 4 hours of collection.

-

-

Compound Incubation:

-

Aliquot whole blood into flow cytometry tubes.

-

Add serial dilutions of BMS-986143 or vehicle control (e.g., DMSO) to the respective tubes.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Basophil Stimulation:

-

Add the optimal concentration of anti-IgE antibody to all tubes except the negative control.

-

Incubate for 15-20 minutes at 37°C to induce basophil activation.

-

-

Staining:

-

Stop the stimulation by placing the tubes on ice.

-

Add a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-CCR3-PerCP) to each tube.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Red Blood Cell Lysis:

-

Add red blood cell lysis buffer to each tube according to the manufacturer's instructions.

-

Incubate for the recommended time at room temperature.

-

Centrifuge the tubes and discard the supernatant.

-

-

Washing and Resuspension:

-

Wash the cell pellet with wash buffer.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a calibrated flow cytometer.

-

Identify the basophil population based on their characteristic forward and side scatter properties and expression of specific markers (e.g., CCR3+, low side scatter).

-

Quantify the percentage of activated basophils (e.g., CD63-positive) within the gated basophil population for each condition.

-

-

Data Interpretation:

-

Calculate the percentage of inhibition of basophil activation for each concentration of BMS-986143 relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-986143 and fitting the data to a dose-response curve.

-

Disclaimer: This is a generalized protocol. Specific parameters such as incubation times, antibody concentrations, and flow cytometry gating strategies may have varied in the experiments conducted with BMS-986143.

References

- 1. buhlmannlabs.com [buhlmannlabs.com]

- 2. Initial Fc epsilon RI-mediated signal strength plays a key role in regulating basophil signaling and deactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BTK inhibition is a potent approach to block IgE‐mediated histamine release in human basophils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Modulated by BMS-986143

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986143, also known as BMS-986142, is a potent, orally bioavailable, and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in the signaling pathways of various hematopoietic cells, including B-lymphocytes and myeloid cells. Its involvement in B-cell development, activation, and differentiation, as well as in Fc receptor signaling, makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the cellular pathways modulated by BMS-986143, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action

BMS-986143 functions as a highly selective and reversible inhibitor of BTK. Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in the active site of BTK, BMS-986143 binds non-covalently, allowing for a more controlled and potentially safer modulation of BTK activity. This reversible inhibition effectively blocks the kinase function of BTK, preventing the phosphorylation of its downstream substrates and thereby interrupting the signal transduction cascades essential for various cellular functions in immune cells.

Core Cellular Pathways Modulated by BMS-986143

The inhibitory action of BMS-986143 on BTK has significant consequences for several key signaling pathways integral to the inflammatory and autoimmune response.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is fundamental for B-cell activation, proliferation, differentiation into antibody-producing plasma cells, and antigen presentation. BTK is a central component of this pathway, acting downstream of the SRC family kinases LYN and SYK. Upon antigen binding to the BCR, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in calcium mobilization, activation of protein kinase C (PKC), and the subsequent activation of transcription factors such as NF-κB, which drive the expression of genes crucial for B-cell responses.

BMS-986143, by inhibiting BTK, effectively severs this signaling chain. This leads to the attenuation of B-cell proliferation, reduced expression of activation markers like CD69 and CD86, and decreased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][2]

Caption: Inhibition of the BCR signaling pathway by BMS-986143.

Fc Receptor (FcR) Signaling Pathway

BTK is also a crucial signaling molecule downstream of Fc receptors, which are found on the surface of many immune cells, including macrophages, neutrophils, mast cells, and basophils. There are two main types of Fc receptors modulated by BTK inhibition:

-

Fc-gamma Receptors (FcγRs): These receptors bind to the Fc portion of IgG antibodies. In autoimmune diseases like rheumatoid arthritis, immune complexes composed of autoantibodies and their antigens can cross-link FcγRs on myeloid cells, triggering the release of pro-inflammatory cytokines like TNF-α. BTK is essential for this signaling cascade. BMS-986143 has been shown to potently inhibit FcγR-mediated TNF-α production from peripheral blood mononuclear cells (PBMCs).[1]

-

Fc-epsilon Receptors (FcεRI): These high-affinity receptors for IgE are primarily found on mast cells and basophils. Their cross-linking by IgE and allergens leads to degranulation and the release of histamine and other inflammatory mediators. BTK plays a role in this pathway, and BMS-986143 has been demonstrated to inhibit FcεRI-driven degranulation, as measured by the surface expression of CD63 on basophils.[3][4]

Caption: Inhibition of FcR signaling pathways by BMS-986143.

RANK-L Signaling and Osteoclastogenesis

In the context of rheumatoid arthritis, chronic inflammation can lead to bone erosion. This process is mediated by osteoclasts, specialized cells responsible for bone resorption. The differentiation and activation of osteoclasts are driven by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANK-L). BTK has been identified as a component of the RANK-L signaling pathway in osteoclast precursors. By inhibiting BTK, BMS-986143 can block RANK-L-induced osteoclastogenesis, thereby potentially protecting against bone and cartilage destruction in arthritic conditions.[1][5]

Caption: Inhibition of RANK-L-mediated osteoclastogenesis by BMS-986143.

Quantitative Data Presentation

The potency and selectivity of BMS-986143 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of BMS-986143

| Kinase | IC50 (nM) |

| BTK | 0.26 - 0.5 [1][3][4] |

| TEC | 3 - 10[3] |

| BLK | 5[3] |

| BMX | 7[3] |

| TXK | 10[3] |

| FGR | 15[3] |

| YES1 | 19[3] |

| ITK | 21[3] |

Table 2: Cellular Inhibitory Activity of BMS-986143

| Cellular Assay | Cell Type | Stimulus | Endpoint | IC50 (nM) |

| BTK Inhibition | Ramos B-cells | - | Cellular BTK Phosphorylation | 6.9 ± 3.4[3] |

| BTK Inhibition | Human Whole Blood | - | - | 25 ± 19[3] |

| Calcium Flux | Ramos B-cells | Anti-IgM | Calcium Mobilization | 7 ± 3[3][4] |

| B-cell Proliferation | Human Peripheral B-cells | - | Proliferation | 1 ± 0.4[3][4] |

| CD86 Expression | Human Peripheral B-cells | - | Surface CD86 | 1 ± 0.5[3][4] |

| TNFα Production | Human PBMCs | IgG Immune Complex | TNFα Release | 2[3][4] |

| CD63 Expression | Human Basophils | FcεRI stimulation | Surface CD63 | 54[3][4] |

Table 3: In Vivo Efficacy of BMS-986143 in Preclinical Arthritis Models

| Animal Model | Dosing Regimen | Dose (mg/kg) | Efficacy (Inhibition of Clinical Score) |

| Mouse Collagen-Induced Arthritis (CIA) | Prophylactic | 15 | 63%[3] |

| Mouse Collagen-Induced Arthritis (CIA) | Prophylactic | 45 | 80%[3] |

| Mouse Anti-collagen Antibody-Induced Arthritis (CAIA) | - | - | Demonstrates desirable efficacy[3][4] |

Detailed Experimental Protocols

The following are representative methodologies for key experiments used to characterize the activity of BMS-986143.

BTK Enzymatic Assay

-

Objective: To determine the direct inhibitory effect of BMS-986143 on the enzymatic activity of recombinant BTK.

-

Methodology:

-

Recombinant human BTK enzyme is incubated with a specific peptide substrate and ATP in an appropriate kinase buffer.

-

BMS-986143 is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of ³²P from ATP) or fluorescence-based assays.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Ramos B-cell Calcium Flux Assay

-

Objective: To measure the effect of BMS-986143 on BCR-induced calcium mobilization in a B-cell line.

-

Methodology:

-

Ramos B-cells, a human Burkitt's lymphoma cell line that expresses a functional BCR, are harvested and washed.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.

-

After loading, cells are washed to remove extracellular dye and resuspended in a suitable buffer.

-

The cells are pre-incubated with varying concentrations of BMS-986143 or vehicle control.

-

Baseline fluorescence is recorded using a fluorometer or flow cytometer.

-

Cells are then stimulated with an anti-IgM antibody to cross-link the BCR.

-

The change in fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored over time.

-

The IC50 value is determined based on the inhibition of the peak calcium response.

-

Caption: A representative workflow for a calcium flux assay.

Human PBMC Cytokine Production Assay (FcγR Stimulation)

-

Objective: To assess the impact of BMS-986143 on FcγR-mediated pro-inflammatory cytokine production.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

PBMCs are washed and resuspended in complete culture medium.

-

Cells are plated in a 96-well plate and pre-incubated with different concentrations of BMS-986143.

-

To stimulate FcγR signaling, the cells are treated with plate-bound IgG or soluble immune complexes.

-

The plates are incubated for a specified period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

After incubation, the cell culture supernatants are collected.

-

The concentration of cytokines, such as TNF-α and IL-6, in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

-

The IC50 for cytokine inhibition is then calculated.

-

Osteoclastogenesis Assay

-

Objective: To evaluate the effect of BMS-986143 on the differentiation of osteoclast precursors into mature osteoclasts.

-

Methodology:

-

Osteoclast precursors, such as bone marrow-derived macrophages (BMMs) or peripheral blood monocytes, are isolated.

-

The precursor cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote their survival and proliferation.

-

To induce osteoclast differentiation, the cells are treated with RANK-L in the presence of M-CSF.

-

BMS-986143 is added to the culture medium at various concentrations at the time of RANK-L addition.

-

The cells are cultured for several days (e.g., 5-7 days), with fresh medium containing the respective treatments being replenished every 2-3 days.

-

At the end of the culture period, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a characteristic enzyme of osteoclasts.

-

Mature osteoclasts are identified as TRAP-positive, multinucleated (≥3 nuclei) cells and are counted under a microscope.

-

The inhibitory effect of BMS-986143 on osteoclast formation is quantified.

-

Conclusion